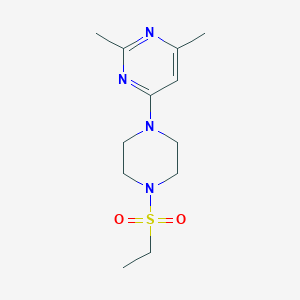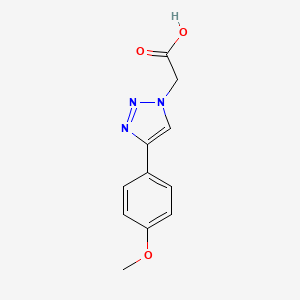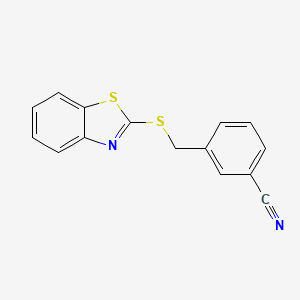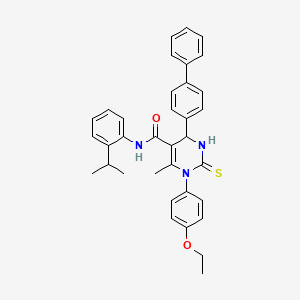![molecular formula C13H19N3O3S B7543275 N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7543275.png)
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide, also known as MSMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. MSMP is a small molecule that belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and regulation. It has also been shown to modulate the activity of certain transcription factors, which play a key role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. This compound has also been shown to have antiviral properties, and has been shown to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide is its wide range of biological activities, which make it a potential candidate for the development of new drugs. However, the synthesis of this compound can be challenging, and the compound may be difficult to purify. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several potential future directions for research on N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide. One possible direction is the development of this compound-based enzyme inhibitors, which could be used to treat a wide range of diseases. Another possible direction is the development of this compound-based antiviral agents, which could be used to treat viral infections. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could help to guide the development of new drugs based on this compound.
Synthesis Methods
The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide involves the reaction of 4-chloronicotinic acid with 1-methylsulfonylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-4-11(5-9-16)10-15-13(17)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXGKCQWDJZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)



![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


![1-[(4-chlorophenyl)methoxy]-3-[2-(N-ethyl-3-methylanilino)ethylamino]propan-2-ol](/img/structure/B7543261.png)

![N-(3-methoxypropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B7543269.png)


![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)